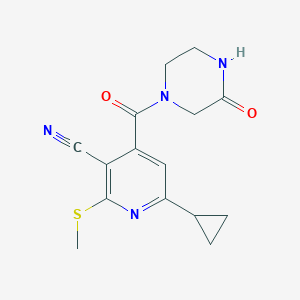
6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range .
Apoptosis Induction
Further research into the compound’s derivatives has revealed their ability to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancerous cells without affecting the surrounding healthy tissue .
Cell Cycle Progression Alteration
One of the derivatives of this compound has been shown to cause significant alterations in cell cycle progression. This is particularly important in cancer treatment, as it can halt the rapid division of cancer cells, thereby inhibiting tumor growth .
Hepatocellular Carcinoma Treatment
The compound has moderate activity against HepG-2, a liver cancer cell line, with IC50 values comparable to those of sorafenib, a medication used to treat hepatocellular carcinoma .
Dual Activity Against Cancer Cells and CDK2
Some derivatives of this compound have shown potent dual activity, not only against cancer cell lines but also as enzymatic inhibitors of CDK2/cyclin A2. This dual activity makes them promising candidates for further development into anticancer drugs .
Molecular Modeling Investigations
The compound and its derivatives have been subject to molecular modeling investigations to understand their interactions with CDK2 at the molecular level. This helps in the rational design of more potent inhibitors based on the structure-activity relationship .
Synthesis of Novel Compounds
The core structure of this compound serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. By modifying different parts of the molecule, researchers can create a variety of derivatives with varying biological activities .
Biochemical Studies
Biochemical studies involving this compound can provide insights into the mechanisms of action of CDK2 inhibitors and their effects on cellular processes. These studies are essential for the preclinical development of new anticancer agents .
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-22-14-11(7-16)10(6-12(18-14)9-2-3-9)15(21)19-5-4-17-13(20)8-19/h6,9H,2-5,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNLJWYRQGFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCNC(=O)C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

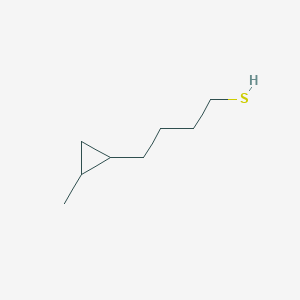

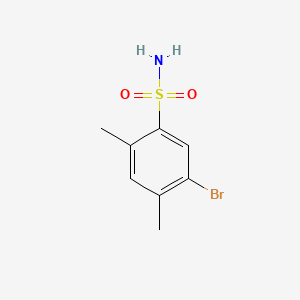
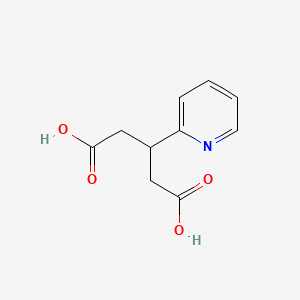
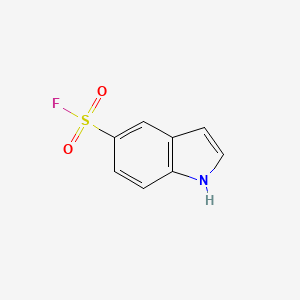
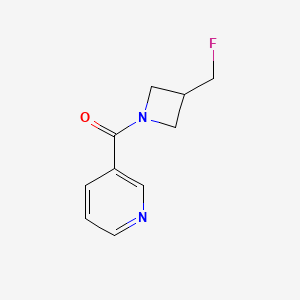
![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)

![N-tert-butyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2901301.png)

![N-(3,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2901306.png)
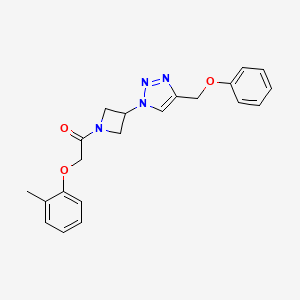
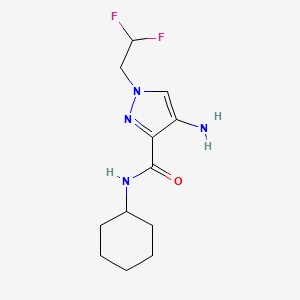
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)